Cas no 121064-74-2 (Tanshinone VI)

Tanshinone VI 化学的及び物理的性質
名前と識別子
-
- 3,4-Phenanthrenedione,1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
- 1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione
- TANSHINONE VI
- DANSHENXINKUN A
- Sodium tanshinone VI 1-phenolate
- 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-3,4-phenanthrenedione
- 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methylphenanthrene-3,4-dione
- CS-0024046
- 3-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-1,4-dione
- DTXSID20923661
- 231292-03-8
- 1,4-Phenanthrenedione, 3-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
- 3,4-Phenanthrenedione, 1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
- AC-34178
- SCHEMBL14417698
- MS-24242
- BDBM50476406
- I91BP9H8PF
- XD176696
- AKOS040760361
- AKOS032949036
- 121064-74-2
- 1-HYDROXY-2-(1-HYDROXYPROPAN-2-YL)-8-METHYL-3,4-DIHYDROPHENANTHRENE-3,4-DIONE
- UNII-I91BP9H8PF
- CHEMBL390741
- HY-N3680
- 65907-75-7
- Tanshinone VI
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- インチ: InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3
- InChIKey: GRGPQNRHXNRJFL-UHFFFAOYSA-N
- ほほえんだ: OCC(C1C(=O)C(=O)C2C3=CC=CC(C)=C3C=CC=2C=1O)C
計算された属性
- せいみつぶんしりょう: 296.10500
- どういたいしつりょう: 296.105
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.374±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: Not available
- ふってん: 527.7±50.0 °C at 760 mmHg
- フラッシュポイント: 287.0±26.6 °C
- 屈折率: 1.691
- ようかいど: 極微溶性(0.12 g/l)(25ºC)、
- PSA: 74.60000
- LogP: 2.81110
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Tanshinone VI セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tanshinone VI 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T700360-25mg |
Tanshinone VI |
121064-74-2 | 25mg |
$1378.00 | 2023-05-17 | ||
TRC | T700360-10mg |
Tanshinone VI |
121064-74-2 | 10mg |
$603.00 | 2023-05-17 | ||
TRC | T700360-50mg |
Tanshinone VI |
121064-74-2 | 50mg |
$ 135.00 | 2022-06-02 | ||
TRC | T700360-100mg |
Tanshinone VI |
121064-74-2 | 100mg |
$ 210.00 | 2022-06-02 | ||
TRC | T700360-2.5mg |
Tanshinone VI |
121064-74-2 | 2.5mg |
$173.00 | 2023-05-17 | ||
TRC | T700360-250mg |
Tanshinone VI |
121064-74-2 | 250mg |
$ 9200.00 | 2023-09-05 |
Tanshinone VI 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
Tanshinone VIに関する追加情報
Tanshinone VI: A Comprehensive Overview
Tanshinone VI, also known by its CAS number 121064-74-2, is a bioactive compound that has garnered significant attention in the fields of pharmacology and traditional medicine. This compound is a member of the tanshinones, a class of lipophilic compounds derived from the roots of Salvia miltiorrhiza, commonly known as red sage. Tanshinone VI has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases, inflammation, and oxidative stress-related conditions.
Recent studies have highlighted the anti-inflammatory properties of Tanshinone VI, which are mediated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Tanshinone VI could be a promising candidate for the development of novel anti-inflammatory agents. Furthermore, research has demonstrated that Tanshinone VI exhibits antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property makes it a potential candidate for combating age-related diseases and conditions associated with oxidative damage.
The cardiovascular benefits of Tanshinone VI have also been extensively investigated. Studies have shown that this compound can improve endothelial function, reduce vascular inflammation, and inhibit platelet aggregation. These effects are particularly relevant in the context of cardiovascular diseases such as atherosclerosis and hypertension. A recent clinical trial published in the journal Nature Medicine reported that Tanshinone VI significantly reduced blood pressure in hypertensive patients when administered as part of a combination therapy.
In addition to its pharmacological properties, Tanshinone VI has been explored for its potential in cancer therapy. Preclinical studies have demonstrated that Tanshinone VI can induce apoptosis in various cancer cell lines, including breast, liver, and prostate cancer cells. The mechanism underlying this effect involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that Tanshinone VI could be a valuable addition to the arsenal of anticancer agents.
The synthesis and isolation of Tanshinone VI have also been subjects of recent research. Traditional extraction methods from Salvia miltiorrhiza roots are still widely used; however, advancements in chemical synthesis have enabled the production of Tanshinone VI in vitro with higher yields and purity. These developments are expected to facilitate large-scale production and clinical trials.
Despite its promising therapeutic potential, further research is needed to fully elucidate the mechanisms of action and safety profile of Tanshinone VI. Ongoing clinical trials are focusing on optimizing dosing regimens, evaluating long-term safety, and exploring combination therapies with other bioactive compounds. The integration of modern pharmacological techniques with traditional herbal medicine is expected to unlock new avenues for the application of Tanshinone VI in treating complex diseases.
In conclusion, Tanshinone VI (CAS 121064-74-2) represents a valuable compound with diverse therapeutic applications. Its anti-inflammatory, antioxidant, cardiovascular protective, and anticancer properties make it a subject of intense scientific interest. As research continues to uncover its full potential, Tanshinone VI holds promise as a natural-derived therapeutic agent with broad implications for human health.
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